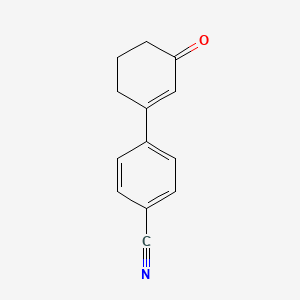
Benzonitrile, 4-(3-oxo-1-cyclohexen-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 4-(3-oxo-1-cyclohexen-1-yl)-: is a chemical compound characterized by a benzene ring substituted with a nitrile group and a 3-oxo-1-cyclohexen-1-yl group. This compound is of interest in various scientific research fields due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with benzonitrile and cyclohexenone as starting materials.
Reaction Conditions: The reaction involves a Knoevenagel condensation, which requires a base such as piperidine or pyridine and a mild heating process.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: Electrophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl₃).
Major Products Formed:
Oxidation: Benzoic acid or cyclohexanone derivatives.
Reduction: 4-(3-oxo-1-cyclohexen-1-yl)benzylamine.
Substitution: Acylated benzene derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The exact mechanism may involve binding to active sites or allosteric sites, leading to modulation of biological processes.
Comparison with Similar Compounds
Benzonitrile: Similar structure but lacks the cyclohexenyl group.
Cyclohexenone: Similar ring structure but lacks the benzene ring and nitrile group.
Uniqueness: The presence of both the nitrile group and the cyclohexenyl group in Benzonitrile, 4-(3-oxo-1-cyclohexen-1-yl)-
Benzonitrile, 4-(3-oxo-1-cyclohexen-1-yl)- in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
123732-13-8 |
|---|---|
Molecular Formula |
C13H11NO |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
4-(3-oxocyclohexen-1-yl)benzonitrile |
InChI |
InChI=1S/C13H11NO/c14-9-10-4-6-11(7-5-10)12-2-1-3-13(15)8-12/h4-8H,1-3H2 |
InChI Key |
WOUZSJJBQYTGEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC(=O)C1)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















